molecular formula C7H7ClO B578624 4-Chloro-2-Methylphenol--d3,OD CAS No. 1219804-06-4

4-Chloro-2-Methylphenol--d3,OD

Cat. No.: B578624
CAS No.: 1219804-06-4
M. Wt: 146.606
InChI Key: RHPUJHQBPORFGV-KVJLOAJYSA-N
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Description

4-Chloro-2-Methylphenol–d3,OD is a deuterated derivative of 4-Chloro-2-Methylphenol, a compound with the molecular formula C7H7ClO. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It appears as a white crystalline solid and is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-Methylphenol–d3,OD can be synthesized through the chlorination of 2-Methylphenol (o-cresol) in the presence of a deuterated solvent. The reaction typically involves the use of chlorine gas and a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-Methylphenol–d3,OD involves large-scale chlorination reactors where 2-Methylphenol is continuously fed and reacted with chlorine gas. The process is monitored to ensure the purity and yield of the final product. The deuterated version is specifically prepared using deuterated solvents to replace hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-Methylphenol–d3,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-Methylphenol–d3,OD is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies involving enzyme reactions and metabolic pathways.

    Medicine: Investigated for its potential use in pharmaceuticals and as an antimicrobial agent.

    Industry: Utilized in the production of disinfectants and preservatives

Mechanism of Action

The mechanism of action of 4-Chloro-2-Methylphenol–d3,OD involves its interaction with various molecular targets. It acts as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis. The compound’s phenolic structure allows it to interfere with enzyme activity, thereby inhibiting microbial growth .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-Methylphenol: Similar in structure but differs in the position of the methyl group.

    4-Chloro-2-Methylphenoxyacetic Acid: Contains an additional acetic acid group.

    Chloroxylenol (4-Chloro-3,5-Dimethylphenol): Has two methyl groups in addition to the chlorine atom

Uniqueness

4-Chloro-2-Methylphenol–d3,OD is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. This makes it particularly valuable in research settings where precise measurements and analyses are required .

Properties

CAS No.

1219804-06-4

Molecular Formula

C7H7ClO

Molecular Weight

146.606

IUPAC Name

1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene

InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD

InChI Key

RHPUJHQBPORFGV-KVJLOAJYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)O

Synonyms

4-Chloro-2-Methylphenol--d3,OD

Origin of Product

United States

Synthesis routes and methods

Procedure details

The chlorination of aromatic compounds with sulfuryl chloride is generally known. For example, DuBois in Z. F. Chem. 705 (1866) reported that treatment of molten phenol with an equal molar amount of sulfuryl chloride yields only p-chlorophenol. Sulfuryl chloride was first reported as a chlorinating agent for o-cresol by Sah and Anderson in J. Am. Chem. Soc. 63, 3164 (1941). Their data showed that o-cresol reacted with sulfuryl chloride to yield 84% of the 4-chloro-o-cresol.
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